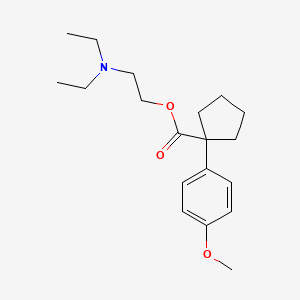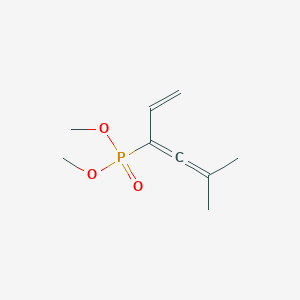![molecular formula C17H14OS B14461855 1-[(Phenylsulfanyl)methyl]-2-naphthol CAS No. 72862-46-5](/img/structure/B14461855.png)
1-[(Phenylsulfanyl)methyl]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Phenylsulfanyl)methyl]-2-naphthol is an organic compound with the molecular formula C17H14OS It is characterized by a naphthol core substituted with a phenylsulfanyl methyl group
Vorbereitungsmethoden
The synthesis of 1-[(Phenylsulfanyl)methyl]-2-naphthol typically involves the reaction of 2-naphthol with a phenylsulfanyl methylating agent. One common method is the reaction of 2-naphthol with phenylmethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
1-[(Phenylsulfanyl)methyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the naphthol ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted naphthols.
Wissenschaftliche Forschungsanwendungen
1-[(Phenylsulfanyl)methyl]-2-naphthol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit properties such as enzyme inhibition or antimicrobial activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests potential interactions with biological targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(Phenylsulfanyl)methyl]-2-naphthol is not fully understood, but it is believed to interact with molecular targets through its phenylsulfanyl and naphthol moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[(Phenylsulfanyl)methyl]-2-naphthol can be compared to other similar compounds, such as:
2-Methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan: This compound has a similar naphthol core but with a phenylsulfonyl group instead of a phenylsulfanyl group. The presence of the sulfonyl group may lead to different chemical reactivity and biological activity.
1-(4-Bromophenylsulfonyl)-2-methylnaphtho[2,1-b]furan: This compound also features a naphthol core with a bromophenylsulfonyl group, which may impart unique properties compared to this compound.
Eigenschaften
CAS-Nummer |
72862-46-5 |
|---|---|
Molekularformel |
C17H14OS |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-(phenylsulfanylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H14OS/c18-17-11-10-13-6-4-5-9-15(13)16(17)12-19-14-7-2-1-3-8-14/h1-11,18H,12H2 |
InChI-Schlüssel |
SFTJMWGRRIJJMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)









